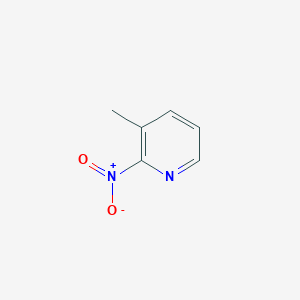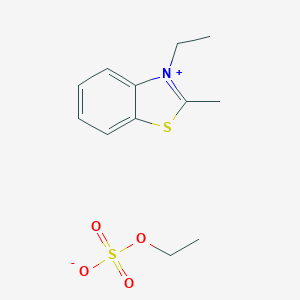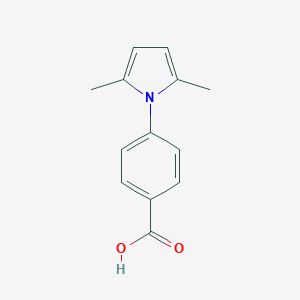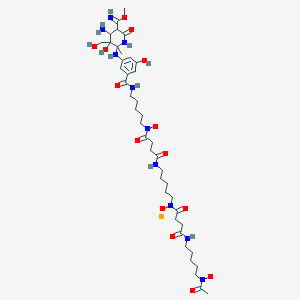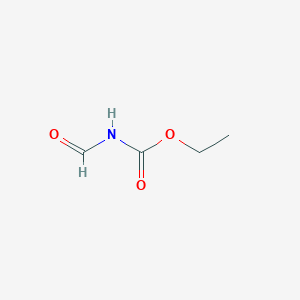![molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9](/img/structure/B96919.png)
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycolithocholic acid 3-sulfate involves the sulfation of glycolithocholic acid. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents under controlled conditions to ensure selective sulfation at the 3-position of the glycolithocholic acid molecule .
Industrial Production Methods: Industrial production of glycolithocholic acid 3-sulfate may involve large-scale sulfation reactions followed by purification using techniques such as preparative liquid chromatography. The purified product is then crystallized to obtain the final compound .
Types of Reactions:
Oxidation: Glycolithocholic acid 3-sulfate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group, although this is less common.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to glycolithocholic acid.
Substitution: Formation of glycolithocholic acid derivatives with different functional groups.
Scientific Research Applications
Glycolithocholic acid 3-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of bile acid derivatives.
Biology: Investigated for its role in cellular processes and interactions with cellular membranes.
Medicine: Potential therapeutic agent for inhibiting HIV-1 replication and treating gallbladder diseases
Industry: Utilized in the development of antiviral drugs and research on bile acid metabolism.
Mechanism of Action
Glycolithocholic acid 3-sulfate exerts its effects by inhibiting the replication of HIV-1. It interacts with viral proteins and cellular receptors, preventing the virus from entering and replicating within host cells . The compound also affects bile acid metabolism, influencing the solubility and transport of cholesterol and other lipids in the body .
Comparison with Similar Compounds
Glycolithocholic Acid: A precursor to glycolithocholic acid 3-sulfate, lacking the sulfate group.
Cholic Acid: A primary bile acid from which glycolithocholic acid is derived.
Lithocholic Acid: Another bile acid with similar properties but different metabolic pathways.
Uniqueness: Glycolithocholic acid 3-sulfate is unique due to its sulfated structure, which enhances its solubility and biological activity. Its ability to inhibit HIV-1 replication sets it apart from other bile acid derivatives .
Properties
CAS No. |
15814-56-9 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
LYLSUYCOHWVOFS-VEIUFWFVSA-N |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Synonyms |
1-O-Methyl-3,6-anhydro-α-D-mannopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


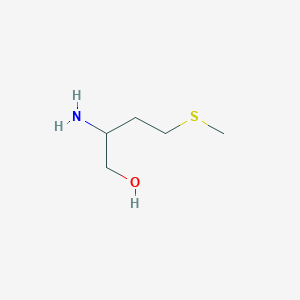
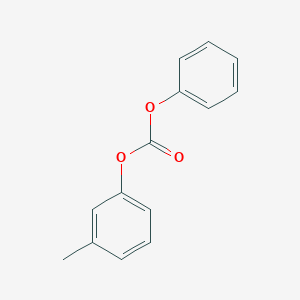
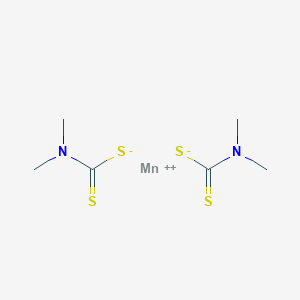
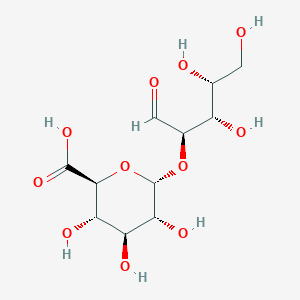

![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
